4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid
Overview
Description
4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6O2S2 . It is used for research purposes and in the synthesis of organic electroluminescent (EL) and solar cell materials .
Molecular Structure Analysis
The molecular structure of 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid consists of a thiophene ring fused with a carboxylic acid group . The molecular weight of the compound is 186.26 g/mol .Physical And Chemical Properties Analysis
4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis as Precursors : A key aspect of 4,6-dihydrothieno[3,4-b]thiophene derivatives is their use as precursors in chemical synthesis. They have been synthesized in a facile manner for use as stable precursors of o-dimethylene thiophene, particularly in cycloaddition reactions (Tso, Tsay, & Li, 1995), (Tso, Tsay, & Li, 1996).
Synthetic Equivalent for Dimethylenethiophene : Research has shown that 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxides can serve as a useful synthetic equivalent of 2,3-dihydro-2,3-dimethylenethiophene. These compounds can easily be alkylated and lose SO2 upon heating (Chou & Tsai, 1991).
Applications in Electronics and Material Science
Organic Semiconductor Development : Protonated 3,4-ethylene dioxythiophene moieties have been used to create organic semiconductors. A specific compound, 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, was designed and synthesized for this purpose. It exhibited significant electrical conductivity and broad absorption in the near-infrared range, indicating potential for electronic applications (Yin et al., 2022).
Supramolecular Liquid-Crystalline Complexes : Novel supramolecular liquid-crystalline complexes have been derived from variants of 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid. These complexes show potential in the field of material science for their unique properties, such as intermolecular hydrogen bonding (Tso et al., 1998).
Optical and Conductive Properties
Photoluminescence and Fluorescence : The optical properties of 2-functionally substituted thieno[3,2-c]quinolines, including those derived from 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate, have been studied. These compounds exhibit moderate to high fluorescence quantum yields, indicating potential applications in areas like dye synthesis and invisible ink technologies (Bogza et al., 2018).
Electron Acceptors for Conductive Complexes : Novel electron acceptors based on 4,6-dihydrothieno[3,4-b]thiophene derivatives have been synthesized. These compounds, in complex with various electron donors, exhibit high electrical conductivities, making them suitable for use in conductive materials (Yui et al., 1989).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1H,2-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBINIIIGSUWMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736452 | |
Record name | 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid | |
CAS RN |
7712-05-2 | |
Record name | 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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